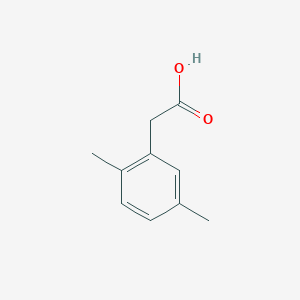
2,5-Dimethylphenylacetic acid
Cat. No. B080423
Key on ui cas rn:
13612-34-5
M. Wt: 164.2 g/mol
InChI Key: RUSCTNYOPQOXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664424B2
Procedure details


To a 1000 ml autoclave, 70.0 g the said rectified 2,5-dimethylbenzyl chloride, 137.5 g triethylamine, 0.3 g palladium(II)bis(triphenylphosphine) dichloride, 81 g water and 168.0 g tert-pentanol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 1000 ml four-neck flask and then 120.0 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 57.6 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept warm for 1 h and filtered, dried under vacuum to give 64.4 g 2,5-dimethylphenylacetic acid (87.2% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.






[Compound]
Name
liquid
Quantity
120 g
Type
reactant
Reaction Step Three





Yield
87.2%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4]Cl.[C:11]([OH:16])(CC)(C)C.[C]=[O:18].[OH-].[Na+].Cl>[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].O.C(N(CC)CC)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][C:11]([OH:16])=[O:18] |f:3.4,6.7.8.9.10,^3:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(CCl)C=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
168 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
|
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
137.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Three
[Compound]
|
Name
|
liquid
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
57.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 1 h at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 70° C.˜75° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled to 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution is transferred into a 1000 ml four-neck flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is kept warm for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C=C1)C)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.4 g | |
| YIELD: PERCENTYIELD | 87.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
